Methyl 4-iodo-5-methoxy-2-nitrobenzoate
Description
Methyl 4-iodo-5-methoxy-2-nitrobenzoate is a substituted aromatic ester characterized by distinct functional groups: an iodine atom at position 4, a methoxy group at position 5, and a nitro group at position 2. This compound is structurally related to pharmaceutical intermediates, as evidenced by similar derivatives used in drug synthesis and impurity analysis .
Properties
Molecular Formula |
C9H8INO5 |
|---|---|
Molecular Weight |
337.07 g/mol |
IUPAC Name |
methyl 4-iodo-5-methoxy-2-nitrobenzoate |
InChI |
InChI=1S/C9H8INO5/c1-15-8-3-5(9(12)16-2)7(11(13)14)4-6(8)10/h3-4H,1-2H3 |
InChI Key |
XOTNSZQMLIYQQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-iodo-5-methoxy-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of a methoxy-substituted benzoate followed by iodination. The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the iodination can be carried out using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents can be optimized to minimize environmental impact and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodo-5-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different substituents replacing the iodine atom.
Reduction: Formation of 4-amino-5-methoxy-2-nitrobenzoate.
Oxidation: Formation of 4-iodo-5-hydroxy-2-nitrobenzoate.
Scientific Research Applications
Methyl 4-iodo-5-methoxy-2-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-iodo-5-methoxy-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in research applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their substituent differences are outlined below:
Reactivity and Physicochemical Properties
- Iodine vs. Chlorine/Benzyloxy : The iodine atom in the target compound increases molecular weight and polarizability compared to chlorine (e.g., ) or benzyloxy (e.g., ). Iodine’s larger atomic radius may enhance leaving-group ability in nucleophilic substitution reactions.
- Solubility and Melting Points: Methyl esters generally exhibit lower melting points than their carboxylic acid counterparts. The iodine substituent may increase melting point due to enhanced van der Waals interactions.
Biological Activity
Methyl 4-iodo-5-methoxy-2-nitrobenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H10I NO5
- Molecular Weight : 307.10 g/mol
- Functional Groups : Nitro group (-NO2), methoxy group (-OCH3), and iodo group (-I).
This unique arrangement of functional groups contributes to its reactivity and biological interactions.
Biological Activity Overview
This compound has been investigated for various biological activities, primarily focusing on its antimicrobial and anticancer properties. The nitro group in the compound can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, potentially resulting in cytotoxic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. The mechanism is thought to involve:
- Inhibition of bacterial growth : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Potential as a broad-spectrum antimicrobial agent : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies, revealing promising results:
- Cytotoxicity against cancer cell lines : The compound has demonstrated selective cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
- Mechanism of action : It is believed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS).
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 20 | 8 µg/mL |
The compound exhibited a strong inhibitory effect on both bacteria and fungi, indicating its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, this compound was tested on human breast cancer cell lines (MCF-7). The findings were as follows:
| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 5 |
| 10 | 85 | 15 |
| 25 | 60 | 30 |
| 50 | 30 | 70 |
The results demonstrated a dose-dependent decrease in cell viability and an increase in apoptosis, suggesting that the compound effectively induces cell death in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with nucleophilic sites in cellular macromolecules.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes, thereby disrupting normal cellular function.
- Induction of Oxidative Stress : By generating reactive oxygen species, it can lead to oxidative damage within cells, promoting apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
